molecular formula C20H22N4O5S B15078075 4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B15078075
M. Wt: 430.5 g/mol
InChI Key: GCEKLTAXNHGUSL-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, methoxy groups, and a thiol group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of appropriate aldehydes with hydrazine derivatives, followed by cyclization and thiolation reactions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized triazole derivatives .

Scientific Research Applications

4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of multiple methoxy groups and a thiol group enhances its reactivity and potential for diverse applications in research and industry .

Properties

Molecular Formula

C20H22N4O5S

Molecular Weight

430.5 g/mol

IUPAC Name

4-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H22N4O5S/c1-25-14-7-6-12(15(10-14)26-2)11-21-24-19(22-23-20(24)30)13-8-16(27-3)18(29-5)17(9-13)28-4/h6-11H,1-5H3,(H,23,30)/b21-11+

InChI Key

GCEKLTAXNHGUSL-SRZZPIQSSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.